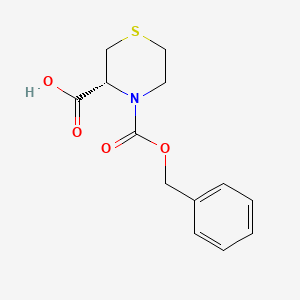

(R)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Insertions and Enantioselective Syntheses

An enantioselective catalytic process involving the insertion of α-diazoesters and α-diazoketones into O–H bonds of carboxylic acids has been developed, leveraging Rh2(OAc)4 and a chiral guanidine. This method efficiently produces optically active α-acyloxy carbonyl compounds with high yields and enantioselectivities, demonstrating the utility of (R)-4-((benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid in asymmetric catalysis and the synthesis of chiral molecules (Tan et al., 2016).

Antimicrobial Activity

Research on thiomorpholine derivatives, including this compound, has shown promising antimicrobial properties. These compounds were synthesized through nucleophilic substitution reactions and tested for antimicrobial activity, highlighting their potential in developing new bioactive molecules with lower toxicity and increased efficacy against microbial resistance (Kardile & Kalyane, 2010).

Synthesis of Optically Active Compounds

A convenient synthesis route for optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, has been developed. These intermediates are obtained by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol, illustrating the synthetic versatility of this compound derivatives (Kogami & Okawa, 1987).

Enzyme-Catalyzed Kinetic Resolution

The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids was achieved through an enzyme-catalyzed kinetic resolution, showcasing the application of this compound derivatives in the preparation of chiral morpholine derivatives and their potential in pharmaceutical development (Fish et al., 2009).

Carboxylation Reactions

Carboxylation reactions of aryl- and alkenylboronic esters with CO2 have been catalyzed by Rhodium(I), producing benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method, applicable to this compound derivatives, offers a novel approach for the functionalization of carboxylic acids, enhancing the synthesis of diverse organic compounds (Ukai et al., 2006).

Propriétés

IUPAC Name |

(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXFICHATDLTHT-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)

![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)

![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)

![4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dithiole-2,6-dithione](/img/structure/B568160.png)

![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)